5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

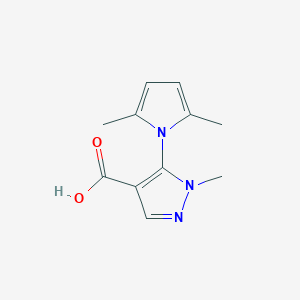

This compound is a heterocyclic carboxylic acid featuring a 1-methylpyrazole core substituted at position 4 with a carboxylic acid group and at position 5 with a 2,5-dimethylpyrrole moiety. Its molecular formula is C₁₁H₁₃N₃O₂, yielding a molecular weight of 219.25 g/mol (calculated). The CAS registry number is 1017666-40-8 . It is commercially available at 95% purity, priced at $285.00 for 250 mg and $584.00 for 1 g .

Properties

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7-4-5-8(2)14(7)10-9(11(15)16)6-12-13(10)3/h4-6H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNXOJQIIODTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with acyl bromides to form the intermediate, which is then subjected to cyclization with hydrazine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogenation techniques.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyrrole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or pyrazole rings .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrazole compounds exhibit varying degrees of antifungal activity. For instance, research into 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that certain derivatives demonstrated higher antifungal efficacy against phytopathogenic fungi compared to established fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Structure Characteristics | Antifungal Activity |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | Contains difluoromethyl group | High against seven fungi |

| 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | Pyrrole and pyrazole moieties | Moderate activity observed |

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Specifically, it has been evaluated as a dual inhibitor of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), which are critical targets in antibiotic development . The unique structural features of the compound enhance its binding affinity to these enzymes.

Functionalization of Graphene

In material science, this compound plays a role in the functionalization of graphene layers. This process modifies the solubility parameters of graphene, improving its compatibility with various environments. The functionalization is achieved by heating the compound with graphite at specific temperatures, resulting in a substantial yield of functionalized graphene.

Table 2: Functionalization Parameters

| Parameter | Value |

|---|---|

| Temperature | 130°C - 150°C |

| Reaction Time | 3 hours |

| Yield | 60% - 90% |

Synthesis and Characterization

Research has detailed the synthesis routes for obtaining this compound, focusing on its reactivity and biological properties. The compound's synthesis often involves multi-step reactions starting from readily available pyrrole derivatives and carboxylic acids .

Structure-Activity Relationship Studies

A significant aspect of the research involves understanding the structure-activity relationships (SAR) of this compound and its derivatives. Studies have employed quantitative structure–activity relationship (QSAR) modeling to predict biological activities based on molecular structure variations .

Table 3: QSAR Parameters

| Descriptor | Value |

|---|---|

| R² Value | 0.995 |

| q² Value | >0.5 |

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes in bacteria or cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxylic Acid Isomers

a) 1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 5952-92-1)

- Molecular Formula : C₅H₆N₂O₂

- Molecular Weight : 126.11 g/mol

- Purity : >98.0% (GC)

- Price : ¥32,000 for 5 g .

- Key Difference : Lacks the 2,5-dimethylpyrrole substituent, reducing steric bulk and altering electronic properties. The carboxylic acid at pyrazole position 4 may enhance hydrogen-bonding capacity compared to position 5 isomers.

b) 1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1)

Thiazole-Based Analog

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-4-thiazolecarbonitrile (CAS 2640143-30-0)

Benzoic Acid Derivative

4-Methyl-3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS 524036-14-4)

Key Research Findings

- Positional Isomerism : The 4-carboxy pyrazole isomer (CAS 5952-92-1) has higher purity (>98%) than the 5-carboxy analog (>95%), suggesting synthetic challenges in isolating the latter .

- Pyrrole Substitution : The 2,5-dimethylpyrrole group in the target compound may enhance lipophilicity compared to the oxidized 2,5-dioxo pyrrole in the benzoic acid derivative (CAS 524036-14-4) .

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is . The compound features a pyrazole ring that is substituted with a pyrrole moiety, which is known for its diverse biological properties. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| SMILES | CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C |

| InChIKey | KRNXOJQIIODTAI-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 49.85 μM against tumor cells, suggesting that modifications in the pyrazole structure can enhance biological activity .

Immunomodulatory Effects

A study focusing on a derivative of this compound revealed its ability to enhance monoclonal antibody production in cell cultures. The compound not only suppressed cell growth but also increased glucose uptake and ATP levels in recombinant Chinese hamster ovary (rCHO) cells. This suggests a potential application in biopharmaceutical manufacturing where increased antibody yield is desired .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the 2,5-dimethylpyrrole portion of the compound plays a crucial role in its biological activity. Variations in this structural component significantly affect cell-specific productivity and viability in culture systems. For example, the presence of 2,5-dimethylpyrrole was associated with improved productivity without compromising cell viability .

Study on Monoclonal Antibody Production

In a controlled experiment, rCHO cells were cultured under conditions supplemented with this compound. The results demonstrated:

| Parameter | Control Condition | MPPB-Supplemented Condition |

|---|---|---|

| Final mAb Concentration (mg/L) | 732 | 1098 |

| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |

| Viability (%) | 45 | 55 |

These findings underscore the compound's potential to enhance production efficiency in biotechnological applications.

Q & A

Q. What are the common synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines, followed by hydrolysis under basic conditions . Optimization involves adjusting reaction parameters such as temperature (e.g., reflux in ethanol), catalyst selection, and reaction duration. Computational methods like DFT can predict intermediate stability and guide condition refinement .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

X-ray crystallography provides definitive structural elucidation, as demonstrated for analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Complementary techniques include:

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or methanol are common choices. Stability requires storage in dry, inert conditions (room temperature, sealed containers) to prevent hydrolysis or oxidation . Pre-experiment stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) models molecular orbitals, electrostatic potentials, and Fukui indices to predict reactive sites. For example, the electron-deficient pyrazole ring may favor nucleophilic substitution, while the pyrrole moiety could participate in π-π stacking interactions . Quantum mechanical reaction path searches (e.g., ICReDD’s methods) optimize synthetic routes and intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:

Q. How can molecular docking and dynamics studies elucidate mechanisms of enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with target enzymes like carbonic anhydrase or cyclooxygenase. For instance, pyrazole derivatives exhibit inhibition via hydrogen bonding with active-site residues (e.g., Thr200 in carbonic anhydrase) . MD simulations assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. What methodologies optimize the synthesis of derivatives for enhanced bioactivity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .

- Hybridization : Combine with pharmacophores like thiazolidinones or isoxazoles to target multiple pathways .

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition for rapid library generation .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD bond lengths)?

Cross-validate using complementary techniques. For example, XRD provides precise bond lengths, while DFT-calculated NMR shifts (e.g., B3LYP/6-311++G(d,p)) can resolve signal assignment ambiguities . Statistical tools like mean absolute deviation (MAD) quantify discrepancies.

Q. What experimental designs mitigate challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.